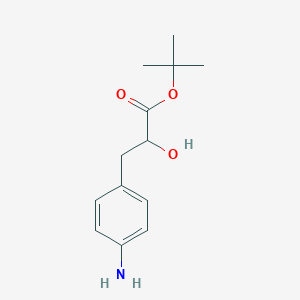
Boc-2-(4-aminophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol. This compound is primarily used in research and development settings and is not intended for human or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Boc-2-(4-aminophenyl)ethanol involves the following steps:
Reactants: 8.68 g of triphenylphosphine and 7.85 g of tert-butyl [4-(2-hydroxyethyl)phenyl]carbamate are dissolved in 85 mL of dichloromethane under an argon atmosphere.
Cooling: The mixture is cooled to 0°C.
Addition: 5.95 g of N-bromosuccinimide is added portionwise over 25 minutes.
Stirring: The mixture is stirred for 3 hours at 0°C.
Workup: The solvent is evaporated, and the residue is taken up in ether. The precipitate is filtered off and discarded.
Purification: The filtrate is evaporated, and the residue is purified by chromatography on silica gel using a 10/90 ethyl acetate/heptane eluent to yield tert-butyl [4-(2-bromoethyl)phenyl]carbamate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Boc-2-(4-aminophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products
Oxidation: The major product is a carbonyl compound.
Reduction: The major product is an amine.
Substitution: The major products are alkyl halides or other substituted compounds.
科学的研究の応用
Boc-2-(4-aminophenyl)ethanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals.
作用機序
The mechanism of action of Boc-2-(4-aminophenyl)ethanol involves the protection of amino groups through the formation of a carbamate. The Boc group is stable under most nucleophilic and basic conditions, making it an ideal protecting group . The protection mechanism involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc2O), resulting in the formation of a carbamate and the release of carbon dioxide (CO2) and tert-butanol .
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl [4-(2-bromoethyl)phenyl]carbamate
- tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate
Uniqueness
Boc-2-(4-aminophenyl)ethanol is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This dual functionality allows it to be used in a wide range of synthetic applications, making it a versatile compound in organic chemistry.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
tert-butyl 3-(4-aminophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11,15H,8,14H2,1-3H3 |
InChIキー |
ICBRBCYZLWBRJK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


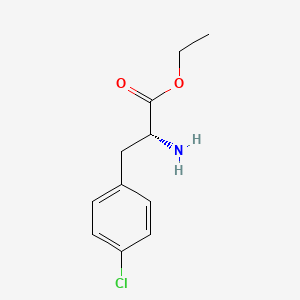
amine](/img/structure/B13501191.png)
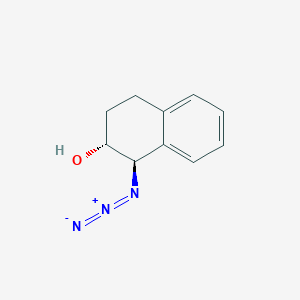
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
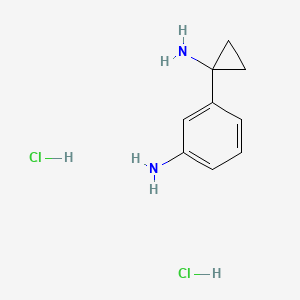

![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)

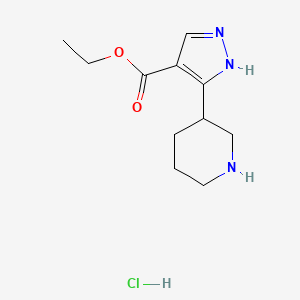
![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)

